N-ethyl-1-naphthalenecarboxamide

Description

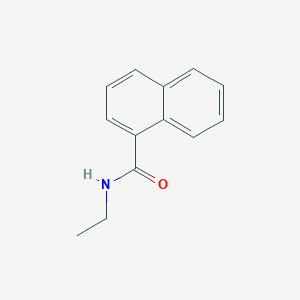

Its structure consists of a naphthalene ring (10 carbons) substituted at the 1-position with a carboxamide group (-CONH-C₂H₅). This compound has garnered attention for its fluorescent chemosensing properties, particularly its ability to complex with alkali and alkaline earth metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺). Ab initio molecular orbital studies by Kawakami et al. (2002) revealed that its fluorescence response arises from electronic transitions modulated by metal-ion coordination, making it a promising candidate for sensor applications .

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-ethylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C13H13NO/c1-2-14-13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) |

InChI Key |

AGDCSWWZEXGQOA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Analysis of Structural and Functional Differences

(ii) Electronic and Spectral Properties

- Fluorescence : this compound exhibits strong fluorescence due to extended π-conjugation in the naphthalene ring, which is perturbed upon metal-ion binding . In contrast, naphthalene-1-carboxamidine lacks fluorescence due to the amidine group’s electron-withdrawing nature .

- Metal-Ion Selectivity : this compound shows selectivity for Ca²⁺ over Na⁺, attributed to the optimal cavity size formed by the ethyl group and naphthalene ring . Analogues like 2-hydroxy-N-phenyl derivatives prioritize biological interactions over sensing.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-ethyl-1-naphthalenecarboxamide in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves coupling a naphthalene carboxylic acid derivative with an ethylamine group. A common approach includes:

- Step 1 : Activation of 1-naphthalenecarboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .

- Step 2 : Reaction with ethylamine in the presence of a base (e.g., triethylamine) at 0–25°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. Key Parameters for Optimization :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Coupling Agent | EDC (1.2 eq) | Reduces side reactions |

| Solvent | DCM | Enhances reaction homogeneity |

| Temperature | 0–25°C | Minimizes decomposition |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Reference : Synthesis protocols for analogous carboxamides (e.g., N-ethoxy derivatives) highlight the importance of inert conditions and stoichiometric control .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer : Critical physicochemical properties include solubility, stability, and spectroscopic fingerprints. Key techniques:

- Solubility : Use shake-flask method in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol) with HPLC quantification .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via HPLC-UV .

- Spectroscopy :

Data Interpretation : Compare results with computational predictions (e.g., PubChem data for related compounds) to validate accuracy .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity and toxicity be resolved?

Methodological Answer : Contradictions often arise from differences in assay conditions or model systems. Strategies include:

- Dose-Response Studies : Test a wide concentration range (nM–mM) in both in vitro (e.g., cell viability assays) and in vivo models (e.g., rodent toxicity studies) .

- Comparative Toxicokinetics : Measure plasma/tissue concentrations using LC-MS/MS to correlate exposure with observed effects .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways (e.g., oxidative stress markers like Nrf2) .

Example : If neurotoxicity is reported in animal studies but absent in cell models, evaluate blood-brain barrier penetration via PAMPA assays .

Q. What advanced strategies can optimize the compound’s bioactivity while minimizing toxicity?

Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications (e.g., halogenation, methoxy groups) and screen for activity/toxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce direct toxicity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to target receptors (e.g., neurotransmitter transporters) and optimize interactions .

Case Study : Ethoxy and methoxy substitutions on naphthalene rings improve solubility and target selectivity in related carboxamides .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

Methodological Answer :

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Methodological Answer :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions, monitor degradation via HPLC .

- Biodegradation : Use OECD 301F test with activated sludge; measure residual compound via GC-MS .

- Adsorption Studies : Batch experiments with soil/sediment; fit data to Freundlich isotherms .

Key Finding : Naphthalene derivatives often show moderate persistence (t₁/₂ = 10–30 days) in aerobic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.